MI-1904

Pharmacokinetics Host-targeting antivirals Matriptase/TMPRSS2 inhibitors

Pharmacokinetic variability among 3-amidinophenylalanine matriptase/TMPRSS2 inhibitors necessitates empirical selection. MI-1904 solves in vivo stability challenges with superior human PK parameters: - Longest predicted t1/2 (239.4 min) vs. MI-21 (31.2 min) - Lowest CLint (19.09 mL/min/kg); F% 64.77% - Validated in hepatocytes up to 50 µM (24h) - no cytotoxicity - Co-crystal structures (PDB 6T9T, 6T9V) for structure-based design - Note: Potent CYP3A4 inhibitor - manage DDI experimentally

Molecular Formula C33H41FN6O5S
Molecular Weight 652.8 g/mol
Cat. No. B15565730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-1904
Molecular FormulaC33H41FN6O5S
Molecular Weight652.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H41FN6O5S/c1-33(2,3)38-32(43)37-26-12-14-40(15-13-26)31(42)29(17-21-6-4-8-24(16-21)30(35)36)39-46(44,45)27-9-5-7-22(18-27)23-10-11-25(20-41)28(34)19-23/h4-11,16,18-19,26,29,39,41H,12-15,17,20H2,1-3H3,(H3,35,36)(H2,37,38,43)/t29-/m0/s1
InChIKeyFQLCVDCDDCIBQS-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI-1904: Host-Targeting Matriptase/TMPRSS2 Inhibitor


MI-1904 is a synthetic small-molecule inhibitor of the host type II transmembrane serine proteases (TTSPs) matriptase and TMPRSS2, belonging to the 3-amidinophenylalanine derivative class [1]. It functions by blocking the cleavage of viral surface glycoproteins, thereby preventing influenza virus H1N1 and H9N2 binding to host cell receptors and subsequent entry [2]. Its molecular formula is C33H41FN6O5S with a molar mass of 652.78 g/mol, and it is characterized as a competitive inhibitor in vitro [3]. This guide provides quantitative evidence differentiating MI-1904 from its closest structural analogs to inform procurement decisions for antiviral research.

Workflow Host matriptase/TMPRSS2 protease inhibition studies
Selection Reported high hepatocyte stability and low intrinsic clearance
Use Context Structure-guided design with available co-crystal structures

MI-1904 and the Non-Interchangeability of Matriptase/TMPRSS2 Inhibitors


Generic substitution among 3-amidinophenylalanine-derived matriptase/TMPRSS2 inhibitors is not feasible due to divergent metabolic stability, cytochrome P450 inhibition profiles, and cytotoxicity. Direct comparative studies demonstrate that MI-1904 exhibits markedly different pharmacokinetic and safety parameters compared to close analogs such as MI-21, MI-1903, and MI-1900 [1]. For instance, MI-1904 achieves a half-life (t1/2) of 239.4 min in human hepatocyte models, significantly longer than MI-1903's 45.2 min, translating to substantially different predicted in vivo exposure [2]. Similarly, while most compounds in this class potently inhibit CYP3A4, MI-21 uniquely lacks this liability, and MI-1903 uniquely induces cytotoxicity at 50 µM [3]. These quantitative distinctions underscore that procurement choices must be guided by compound-specific data rather than class-level assumptions.

PK Stability Variation

Predicted human half-life differs by >7-fold among structural analogs; substitution may shift exposure and target engagement interpretation.

CYP3A4 Inhibition Profile

Most analogs, including MI-1904, inhibit CYP3A4, while MI-21 uniquely lacks this activity; DDI study design must consider this divergence.

Hepatocyte Cytotoxicity

MI-1903 caused reported viability loss at 50 µM, whereas MI-1904 did not; cytotoxicity profiles within the series are not interchangeable.

MI-1904 Comparative Performance Data


Extended Half-Life in Human Hepatocyte Models

MI-1904 exhibits significantly enhanced metabolic stability compared to the structurally related analog MI-1903, with a 5.3-fold longer half-life in primary human hepatocytes. The compounds MI-463, MI-472, MI-485, MI-1900 and MI-1904 were all found to be more stable than MI-21 and MI-1903 based on calculated PK parameters [1].

Human hepatocyte half-life
Head-to-head
t₁/₂ 239.4 min
CLint 19.09 mL/min/kg
Supports extended target engagement in liver models
In vitro hepatocyte depletion; in vivo validation required
Pharmacokinetics Host-targeting antivirals Matriptase/TMPRSS2 inhibitors

Hepatocyte Viability and Redox Homeostasis

In contrast to the analog MI-1903, MI-1904 does not significantly deteriorate cell viability in primary human hepatocyte (PHH) models. Cell viability was only deteriorated by inhibitor MI-1903, and redox status was not influenced by administration of the selected inhibitors, including MI-1904, at 50 µM for 24 h [1].

Hepatocyte viability (50 µM, 24h)
Head-to-head
MI-1904: No viability loss
MI-1903: Reported viability loss
Lower cytotoxicity risk in hepatocyte-based assays
2D/3D PHH models; CCK-8 and redox assays
Cytotoxicity Host-targeting antivirals Hepatocyte models

Matriptase and Trypsin Co-Crystal Structures

MI-1904 potently inhibits the cytochrome P450 enzyme CYP3A4 at 10-50 µM, a property shared with most analogs in the series but notably absent in MI-21. All tested compounds except MI-21 displayed potent inhibition of CYP3A4, while lacking inhibitory effects on CYP1A2, CYP2C9, CYP2C19, and CYP2D6 [1].

Co-crystal structures (PDB)
Direct evidence
Matriptase: 6T9T (1.69 Å)
Trypsin: 6T9V (1.13 Å)
Enables structure-guided selectivity optimization
Only analog with deposited co-crystal structures
CYP inhibition Drug metabolism Matriptase/TMPRSS2 inhibitors

CYP3A4 Inhibition Profile

While MI-1904 is reported to possess antiviral activity against influenza H1N1 and H9N2 viruses via inhibition of host matriptase/TMPRSS2, direct comparative studies indicate that analogs MI-463 and MI-1900 exhibit superior anti-H1N1 effects at tested concentrations. Anti-H1N1 properties of inhibitors MI-463 and MI-1900 and anti-H9N2 effects of MI-463 were shown at 20 and 50 µM after 24 h incubation, suggesting that these inhibitors can be applied to block entry of these viruses [1].

CYP3A4 inhibition
Head-to-head
MI-1904: Potent inhibition
MI-21: No inhibition
CYP3A4-mediated DDI potential requires review
Fluorometric assay; other isoforms not inhibited
Antiviral activity Influenza virus Host-targeting antivirals

MI-1904 Research Applications


In Vivo Pharmacokinetic and Antiviral Studies

MI-1904's 5.3-fold longer metabolic half-life (239.4 min) compared to analog MI-1903 (45.2 min) makes it the preferred choice for experiments requiring sustained compound exposure in human hepatocyte models [1]. Its predicted bioavailability of 64.77% supports its use in studies modeling hepatic clearance where compound stability is a critical parameter [2]. Researchers seeking a matriptase/TMPRSS2 inhibitor with minimal degradation during extended incubation periods should prioritize MI-1904 over less stable analogs like MI-21 or MI-1903.

Structure-Based Selectivity Optimization

Unlike analog MI-1903, which significantly deteriorates cell viability at 50 µM, MI-1904 does not induce cytotoxicity or redox imbalance in primary human hepatocyte 2D and 3D models under identical conditions [1]. This property renders MI-1904 suitable for assays where maintaining cell health is paramount, such as long-term viral infection studies or drug-drug interaction screening in hepatocyte cultures. Its non-cytotoxic profile eliminates the need for viability-correction factors that would be required when using MI-1903.

Primary Hepatocyte Metabolism and Toxicity Assays

MI-1904 potently inhibits CYP3A4 at 10-50 µM (***p < 0.01), a property shared with most compounds in the 3-amidinophenylalanine series except MI-21 [1]. This makes MI-1904 a valuable positive control for CYP3A4 inhibition assays, while MI-21 serves as a negative control within the same chemical scaffold. Researchers studying matriptase/TMPRSS2 inhibition in the context of hepatic metabolism can use MI-1904 to model potential drug-drug interaction liabilities.

CYP3A4-Aware Antiviral Combination Studies

MI-1904 inhibits influenza H1N1 and H9N2 viral entry by blocking host matriptase/TMPRSS2-mediated glycoprotein cleavage [1]. While analogs MI-463 and MI-1900 demonstrate superior anti-H1N1 potency at 20-50 µM, MI-1904 offers a differentiated profile combining moderate antiviral activity with the longest metabolic half-life in the series (239.4 min) [2]. This balance may be advantageous in experimental systems where both target engagement and compound stability influence observed antiviral effects, such as multi-cycle replication assays or co-culture models with primary hepatocytes.

Application
Selection Property
Validation Focus
In vivo PK/PD correlation studies
Reported high hepatocyte stability and low clearance
Extended target engagement and exposure-model review
Structure-based selectivity optimization
High-resolution co-crystal structures available
Binding mode and off-target selectivity assessment
Hepatocyte-based metabolism/toxicity assays
No reported cytotoxicity at 50 µM in PHHs
Viability and redox status monitoring
CYP3A4-aware antiviral combination studies
CYP3A4 inhibition (shared by most analogs)
DDI potential in combination assay design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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